1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone
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Overview
Description
1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone is an organic compound with the molecular formula C19H16O2S. This compound features a thienyl group attached to an ethanone moiety, with a benzyloxyphenyl substituent.
Preparation Methods
The synthesis of 1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone typically involves several steps:
Starting Materials: The synthesis begins with 2-thiophenecarboxaldehyde and 4-benzyloxybenzaldehyde.
Reaction Conditions: The key steps include the formation of the intermediate compounds through aldol condensation, followed by cyclization and oxidation reactions.
Industrial Production: Industrial methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents to enhance yield and purity.
Chemical Reactions Analysis
1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Major Products: The major products depend on the specific reaction conditions but can include sulfoxides, alcohols, and substituted derivatives.
Scientific Research Applications
1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It can modulate pathways related to reactive oxygen species (ROS) and inflammatory cytokines, thereby exerting its biological effects.
Comparison with Similar Compounds
1-{5-[4-(Benzyloxy)phenyl]-2-thienyl}ethanone can be compared with similar compounds:
Properties
Molecular Formula |
C19H16O2S |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-[5-(4-phenylmethoxyphenyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C19H16O2S/c1-14(20)18-11-12-19(22-18)16-7-9-17(10-8-16)21-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
KSFXDYGCYSKKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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